Cas no 457942-23-3 (4-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide)

4-Hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a hydroxyl group at the para position and linked to a 4-phenylthiazole moiety. This structure imparts potential pharmacological relevance, particularly in medicinal chemistry, where it may serve as a scaffold for designing enzyme inhibitors or receptor modulators. The compound's aromatic and heterocyclic components contribute to its stability and binding affinity, making it suitable for research applications in drug discovery. Its well-defined molecular framework allows for systematic derivatization, enabling structure-activity relationship studies. The presence of both hydrogen-bond donor and acceptor sites enhances its potential for targeted interactions in biological systems.
4-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide structure
457942-23-3 structure
商品名:4-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
CAS番号:457942-23-3
MF:C16H12N2O2S
メガワット:296.343682289124
CID:6135772
PubChem ID:23877069

4-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide 化学的及び物理的性質

名前と識別子

    • 457942-23-3
    • Oprea1_303984
    • 4-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
    • EN300-7548856
    • インチ: 1S/C16H12N2O2S/c19-13-8-6-12(7-9-13)15(20)18-16-17-14(10-21-16)11-4-2-1-3-5-11/h1-10,19H,(H,17,18,20)
    • InChIKey: ZDEABALAOCHEGJ-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(C2C=CC=CC=2)N=C1NC(C1C=CC(=CC=1)O)=O

計算された属性

  • せいみつぶんしりょう: 296.06194880g/mol
  • どういたいしつりょう: 296.06194880g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 352
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 90.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

4-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7548856-10.0g
4-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
457942-23-3 95.0%
10.0g
$3191.0 2025-03-22
Enamine
EN300-7548856-0.25g
4-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
457942-23-3 95.0%
0.25g
$367.0 2025-03-22
Enamine
EN300-7548856-1.0g
4-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
457942-23-3 95.0%
1.0g
$743.0 2025-03-22
Enamine
EN300-7548856-0.5g
4-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
457942-23-3 95.0%
0.5g
$579.0 2025-03-22
Enamine
EN300-7548856-2.5g
4-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
457942-23-3 95.0%
2.5g
$1454.0 2025-03-22
Enamine
EN300-7548856-0.05g
4-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
457942-23-3 95.0%
0.05g
$174.0 2025-03-22
Enamine
EN300-7548856-5.0g
4-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
457942-23-3 95.0%
5.0g
$2152.0 2025-03-22
Enamine
EN300-7548856-0.1g
4-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
457942-23-3 95.0%
0.1g
$257.0 2025-03-22

4-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide 関連文献

4-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamideに関する追加情報

Introduction to 4-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS No. 457942-23-3)

4-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, identified by its Chemical Abstracts Service (CAS) number 457942-23-3, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a benzamide core linked to a thiazole ring system, has garnered attention due to its structural complexity and potential biological activities. The presence of both hydroxyl and phenyl substituents on the benzamide moiety, combined with the unique 1,3-thiazole scaffold, suggests a rich chemical space for interaction with biological targets.

The structural motif of 4-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide positions it as a candidate for further exploration in drug discovery pipelines. The benzamide group is well-documented for its role in various pharmacophores, often mediating interactions with proteins and enzymes. Meanwhile, the thiazole ring is a prominent scaffold in medicinal chemistry, known for its versatility in biological activity across multiple therapeutic areas. The phenyl substitution on the thiazole ring further diversifies the electronic and steric properties of the molecule, potentially influencing its binding affinity and selectivity.

Recent advancements in computational chemistry and molecular modeling have enabled more precise predictions of the binding modes of such compounds. Studies indicate that the hydroxyl group in 4-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide could engage in hydrogen bonding interactions with polar residues in protein targets, while the phenyl ring may stack against aromatic patches on biological macromolecules. This dual interaction potential makes the compound an attractive scaffold for designing molecules with enhanced binding affinity.

Moreover, the synthesis of 4-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has been optimized to ensure high yield and purity. Modern synthetic methodologies leverage transition metal catalysis and asymmetric techniques to construct complex heterocyclic systems efficiently. Such approaches not only streamline the production process but also allow for rapid diversification of the molecular framework through library synthesis strategies.

In terms of biological evaluation, preliminary studies on 4-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide have shown promise in several in vitro assays. The compound exhibits moderate activity against certain enzyme targets, suggesting its potential as a lead compound for further derivatization. The hydroxyl and phenyl substituents are particularly highlighted as key pharmacophoric elements that modulate activity. Further investigation into structure-activity relationships (SAR) will be crucial to refine these interactions and improve potency.

The thiazole moiety in 4-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has been implicated in various pharmacological effects across different therapeutic categories. For instance, derivatives of thiazole have demonstrated anti-inflammatory, antimicrobial, and anticancer properties. The presence of a phenyl group adjacent to this heterocycle may enhance these effects by altering electronic distributions and steric hindrance around potential binding sites.

One notable area of research involves exploring the role of 4-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide in modulating signaling pathways associated with chronic diseases. Computational simulations have suggested that this compound could interact with key regulatory proteins involved in metabolic disorders and neurodegeneration. These interactions are hypothesized to influence downstream effects that could ameliorate disease progression.

The development of novel drug candidates often involves iterative optimization cycles based on both experimental and computational data. In this context, 4-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide serves as a valuable intermediate for generating analogs with tailored properties. Techniques such as fragment-based drug design or structure-based virtual screening can be employed to identify modifications that enhance target engagement while minimizing off-target effects.

As computational tools continue to evolve, their integration into early-stage drug discovery processes becomes increasingly seamless. Machine learning models trained on large datasets can predict physicochemical properties and biological activities with remarkable accuracy. These predictions guide synthetic chemists toward promising derivatives of 4-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, expediting the identification of lead compounds for further development.

The pharmaceutical industry's emphasis on innovation drives continuous exploration of new chemical entities like 4-hydroxy-N-(4-phenyl - 1 , 3 - thiazol - 2 - yl ) benzamide (CAS No. 457942 - 23 - 3). Collaborative efforts between academia and industry are fostering interdisciplinary approaches that combine synthetic chemistry with bioinformatics and pharmacology to accelerate translation from bench to market.

In conclusion, 4 - hydroxy - N - ( 4 - phen yl - 1 , 3 - thia z ol - 2 - yl ) ben za m ide represents a compelling candidate for therapeutic intervention due to its structural features and demonstrated biological relevance . Ongoing research aims to elucidate its mechanisms of action across diverse disease models , paving the way for novel therapeutic strategies . As our understanding of molecular interactions deepens , compounds such as this one will continue to play pivotal roles in advancing medicinal chemistry towards more effective treatments .

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